Product packaging for 1-Chloro-1,1-difluoro-3-phenylpropan-2-one(Cat. No.:CAS No. 86340-72-9)

1-Chloro-1,1-difluoro-3-phenylpropan-2-one

Cat. No.: B3388169
CAS No.: 86340-72-9
M. Wt: 204.6 g/mol
InChI Key: GXZPJURDYSAYJK-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoro-3-phenylpropan-2-one (CAS 86340-72-9) is a small molecule organic compound with a molecular formula of C9H7ClF2O and a molecular weight of 204.60 . This compound is part of a broader class of ketone-based structures that serve as critical intermediates in synthetic organic chemistry and pharmaceutical research. While specific biological data for this difluorinated analog is not widely published, research on structurally related chlorinated cathinones provides insight into its potential research applications. Studies on chloro-cathinones have shown their signifcant value in neuroscientific research, particularly for investigating mechanisms of neuronal damage . These compounds have been demonstrated to exhibit cytotoxicity in human neuroblastoma cell lines (such as SH-SY5Y), induce oxidative stress, disrupt mitochondrial membrane potential, and act as inhibitors of the enzyme acetylcholinesterase (AChE) . The inhibition of AChE is a key area of study for understanding cholinergic system dysfunction. Furthermore, the presence of both chlorine and fluorine atoms on the molecule makes it a versatile building block for the synthesis of more complex, fluorinated target molecules, a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClF2O B3388169 1-Chloro-1,1-difluoro-3-phenylpropan-2-one CAS No. 86340-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1-difluoro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZPJURDYSAYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 1,1 Difluoro 3 Phenylpropan 2 One

Historical and Seminal Synthetic Pathways to 1-Chloro-1,1-difluoro-3-phenylpropan-2-one

Early synthetic approaches to α-haloketones, which were first described in the late 18th century, laid the groundwork for the synthesis of more complex structures like this compound. nih.gov One of the classical methods that could be conceptually applied for the construction of the carbon skeleton of this molecule is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.org

For the synthesis of this compound, a plausible, albeit not direct, historical route could involve the following conceptual steps:

Formation of a Phenylacetaldehyde Precursor: Starting with a suitable phenyl-containing compound.

Reformatsky-type Reaction: Reaction of a chlorodifluoroacetate derivative with a phenyl-containing electrophile to form the basic carbon framework.

Oxidation and/or Halogenation: Subsequent chemical transformations to install the ketone functionality and the α-chloro group.

While specific historical literature detailing the synthesis of this compound is scarce, the principles of the Reformatsky reaction provide a foundational strategy for assembling such fluorinated ketones.

Modern and Efficient Synthetic Routes to this compound

Modern synthetic chemistry has focused on developing more direct, efficient, and selective methods for the synthesis of complex molecules like this compound.

The direct introduction of halogen atoms onto a propanone backbone is a common strategy. For the synthesis of this compound, this would conceptually involve the selective halogenation and fluorination of 3-phenylpropan-2-one. However, achieving the desired trisubstitution with specific halogens is a significant challenge due to issues of regioselectivity and over-halogenation.

Modern fluorinating agents like Selectfluor® (F-TEDA-BF4) are used for the electrophilic fluorination of ketones. scispace.comresearchgate.net The reaction proceeds via the enol or enolate of the ketone. scispace.com Similarly, various chlorinating agents can be employed for the introduction of the chlorine atom.

Table 1: Reagents for Direct Halogenation and Fluorination of Ketones

Halogen Reagent Description
Fluorine Selectfluor® An electrophilic fluorinating agent. scispace.comresearchgate.net
Chlorine N-Chlorosuccinimide (NCS) A common reagent for α-chlorination of ketones.
Bromine N-Bromosuccinimide (NBS) Used for α-bromination of ketones.

A significant modern advancement is the synthesis of α-halo-α,α-difluoromethyl ketones from highly α-fluorinated gem-diols. This method involves the release of a trifluoroacetate (B77799) group and subsequent trapping of the resulting α,α-difluoroenolate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). rsc.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design a convergent synthesis. For instance, a hypothetical MCR could involve the reaction of a phenyl-containing component, a source of the CClF2 unit, and a component to form the ketone, potentially under catalytic conditions.

Achieving chemo- and regioselectivity is crucial when introducing multiple different halogen atoms. The synthesis of this compound requires the selective introduction of one chlorine and two fluorine atoms at the α-position.

A key strategy for achieving this is the trifluoroacetate release/halogenation protocol . rsc.org This method allows for the controlled generation of an α,α-difluoroenolate, which can then be selectively halogenated.

Table 2: Chemo- and Regioselective Halogenation of α,α-Difluoroenolates

Electrophilic Halogen Source Product
N-Chlorosuccinimide (NCS) α-Chloro-α,α-difluoromethyl ketone
N-Bromosuccinimide (NBS) α-Bromo-α,α-difluoromethyl ketone

This approach offers high selectivity and is a powerful tool for the synthesis of asymmetrically substituted α,α-dihaloketones. rsc.org

Catalysis offers a route to more efficient and selective syntheses. For the preparation of this compound and its derivatives, several catalytic methods are relevant.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Chiral α,α-dihalo-β-hydroxy esters and amides can be synthesized with high enantioselectivity using Noyori's complex, [RuCl(p-cymene)(R,R)-TsDPEN], as a catalyst. acs.org This method could be adapted for the asymmetric reduction of this compound to produce chiral alcohols, which are valuable synthetic intermediates.

Copper-Catalyzed Difluoroalkylation: Copper catalysts can generate difluoroenolates from pentafluorobutane-1,3-diones, which then react with aldehydes to form chiral α,α-difluoro-β-hydroxy ketones with high yield and enantioselectivity. nih.gov

Table 3: Catalytic Systems for the Synthesis of Fluorinated Ketones and Derivatives

Catalyst Reaction Type Product Type
[RuCl(p-cymene)(R,R)-TsDPEN] Asymmetric Transfer Hydrogenation Chiral α,α-dihalo-β-hydroxy compounds acs.org

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of α-haloketones, this includes the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.

Photochemical Synthesis: A photochemical method for synthesizing α-haloketones from styrene (B11656) derivatives has been developed using nickel chloride as the halogen source and a copper-modified graphitic carbon nitride as a photocatalyst. chemistryviews.org This approach avoids the use of toxic elemental halogens.

Electrochemical Synthesis: Electrochemical methods provide a green alternative for the synthesis of α,α-dihaloacetophenones from terminal alkynes. ccspublishing.org.cnorganic-chemistry.org These reactions can be carried out at room temperature without the need for external oxidants.

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for α-Haloketones

Approach Traditional Method Green Chemistry Alternative
Reagents Elemental halogens (toxic, corrosive) Inorganic halide salts, less hazardous halogenating agents chemistryviews.org
Energy Source Thermal heating Photocatalysis (light), electrochemistry (electricity) chemistryviews.orgccspublishing.org.cnorganic-chemistry.org

| Waste | Stoichiometric byproducts | Catalytic systems with higher atom economy |

The application of these green principles can lead to more sustainable and environmentally friendly routes for the production of this compound.

Industrial and Scalable Synthetic Considerations for this compound

The industrial production of this compound is not extensively documented in publicly available literature, suggesting that its synthesis may be part of proprietary process chemistry. However, a plausible and scalable synthetic route can be devised based on established chemical transformations for analogous compounds. A logical approach would involve a multi-step synthesis starting from readily available precursors, focusing on methods amenable to large-scale production.

A feasible synthetic pathway would likely commence with a suitable phenyl-containing precursor, followed by sequential or direct introduction of the chlorine and fluorine atoms at the α-position to the carbonyl group. Key considerations for industrial scalability include the cost and availability of starting materials, the safety and environmental impact of reagents and reaction conditions, process efficiency (yield and purity), and the ease of purification of the final product.

Proposed Scalable Synthetic Route

A practical industrial synthesis could start from 1-phenyl-2-propanone. The synthesis would then proceed through two main halogenation steps: α-chlorination followed by α,α-difluorination.

Step 1: α-Chlorination of 1-phenyl-2-propanone

The first step would involve the selective monochlorination of 1-phenyl-2-propanone to form 1-chloro-3-phenylpropan-2-one. For industrial-scale synthesis, several chlorinating agents could be considered.

Sulfuryl chloride (SO₂Cl₂): This reagent is a cost-effective and common choice for the α-chlorination of ketones in an industrial setting. The reaction can often be performed neat or in a simple solvent, and the byproducts (HCl and SO₂) are gases that can be scrubbed.

N-Chlorosuccinimide (NCS): While more expensive than sulfuryl chloride, NCS offers higher selectivity in some cases and avoids the generation of corrosive gaseous byproducts. The reaction is typically catalyzed by an acid or a radical initiator. The choice between SO₂Cl₂ and NCS would depend on a cost-benefit analysis and the desired purity of the intermediate.

Step 2: α,α-Difluorination of 1-chloro-3-phenylpropan-2-one

This is a critical and often challenging step in the synthesis. The introduction of two fluorine atoms onto a carbon already bearing a chlorine atom and adjacent to a carbonyl group requires potent fluorinating agents and carefully controlled conditions. Several approaches are available for the synthesis of α,α-difluoroketones. researchgate.net

Direct Fluorination with Electrophilic Fluorinating Agents: Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents capable of direct fluorination of carbonyl compounds. organic-chemistry.orgresearchgate.netorganic-chemistry.org For the synthesis of the target molecule, a two-step fluorination of the chlorinated intermediate would be necessary. The scalability of this approach depends on the cost and handling requirements of the fluorinating agent. While effective, these reagents can be expensive for large-scale production.

Deoxofluorination: An alternative strategy involves the conversion of a corresponding 1-chloro-1,1-dihydroxy-3-phenylpropan-2-one (a hydrated α-keto acid derivative) or a related precursor to the gem-difluoro group. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are effective for converting carbonyls to gem-difluorides. organic-chemistry.org However, these reagents are also costly and can generate hazardous byproducts, necessitating specialized handling and reactor systems for industrial use.

Fluorination using Hydrogen Fluoride (B91410) (HF): In many industrial fluorination processes, anhydrous hydrogen fluoride (HF) is the reagent of choice due to its low cost and high reactivity. The reaction of the chlorinated ketone with HF would likely require a catalyst, such as an antimony-based Lewis acid, similar to those used in the production of other fluorocarbons. organic-chemistry.orgacs.org This method is highly corrosive and toxic, requiring specialized infrastructure and stringent safety protocols.

Process Optimization and Scalability Challenges

For an industrial process, continuous flow chemistry could offer significant advantages over batch processing, particularly for hazardous reactions like fluorination. tib.eu Continuous reactors can offer better temperature control, improved safety, and potentially higher yields.

The following table summarizes the key reactions and considerations for the proposed scalable synthesis:

StepReactionReagents & ConditionsIndustrial & Scalable Considerations
1α-ChlorinationStarting Material: 1-phenyl-2-propanoneReagents: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)Conditions: Typically in an organic solvent at moderate temperatures.- SO₂Cl₂ is cost-effective but produces corrosive byproducts.- NCS is milder but more expensive.- Reaction control is crucial to avoid over-chlorination.- Purification of the intermediate is necessary.
2α,α-DifluorinationStarting Material: 1-chloro-3-phenylpropan-2-oneReagents: Selectfluor®, Deoxo-Fluor®, or Hydrogen Fluoride (HF) with a catalyst.Conditions: Varies significantly with the reagent; may require cryogenic temperatures or high pressure.- Electrophilic fluorinating agents are often expensive for bulk production.- Deoxofluorinating agents are also costly and require careful handling.- HF is economical but highly hazardous, requiring specialized equipment.- Catalyst selection and recycling are key for HF-based processes.- Potential for continuous flow processing to enhance safety and efficiency.

Reactivity and Reaction Mechanisms of 1 Chloro 1,1 Difluoro 3 Phenylpropan 2 One

Nucleophilic and Electrophilic Reactivity at the Ketone Carbonyl and Halogenated Centers of 1-Chloro-1,1-difluoro-3-phenylpropan-2-one

The reactivity of this compound is characterized by distinct electrophilic centers: the carbonyl carbon and the carbon atom bearing the halogens. The presence of two fluorine atoms significantly enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack compared to non-fluorinated ketones. nih.gov This increased reactivity is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms. nih.gov

Nucleophilic attack can occur at two primary sites:

The Carbonyl Carbon: Nucleophiles can add to the carbonyl group to form a tetrahedral intermediate. The stability and subsequent reaction pathway of this intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, reaction with water can lead to the formation of a gem-diol hydrate, a transformation facilitated by the presence of α-fluorine atoms. olemiss.edu

The α-Carbon: The carbon atom bonded to the chlorine and fluorine atoms is also an electrophilic center, susceptible to SN2-type nucleophilic substitution. The reactivity of α-haloketones in SN2 reactions is generally enhanced due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.govyoutube.com Nucleophiles such as thiocyanate, azide, and cyanide anions have been shown to react with phenacyl halides, which are structurally related, in nucleophilic substitution reactions. researchgate.net

The table below summarizes expected nucleophilic reactions based on the reactivity of analogous compounds.

NucleophileExpected Product TypeReaction Conditions (Inferred from Analogs)Reference
Hydroxide (B78521)Carboxylic acid derivative (via rearrangement)Basic conditions wikipedia.org, organicreactions.org
Alkoxide (e.g., Sodium Ethoxide)Ester derivative (via rearrangement)Basic conditions adichemistry.com
Amines (e.g., Piperidine)Amide derivative (via rearrangement) or substitution productBasic conditions adichemistry.com, acs.org
Thiolates (e.g., Thiophenate)α-Thio-ketoneBasic conditions acs.org
Cyanideα-Cyano-ketonePhase-transfer catalysis researchgate.net

Radical and Pericyclic Reactions Involving this compound

While ionic reactions often dominate the chemistry of ketones, the presence of a carbon-halogen bond opens the door to radical-mediated transformations. α-Haloketones can serve as precursors to α-keto radicals. nih.gov For this compound, homolytic cleavage of the C-Cl bond, which is weaker than the C-F bond, can be initiated by radical initiators or photolysis to generate a difluoro-keto radical intermediate.

These radical intermediates can participate in various reactions, including:

Alkenylation: Radical alkenylation of α-halo carbonyl compounds with organoindium reagents has been demonstrated. organic-chemistry.orgcapes.gov.brnih.gov This suggests that this compound could potentially react with alkenylindiums in the presence of a radical initiator like triethylborane (B153662) to form new carbon-carbon bonds.

Coupling Reactions: Radical coupling reactions can lead to the formation of dimers or other adducts.

Pericyclic reactions involving this specific compound are less predictable without experimental data. However, the enolate form of the ketone could theoretically participate as a 2-electron component in cycloaddition reactions. wikipedia.org

Stereochemical Outcomes and Stereoselectivity in Transformations of this compound

The carbon atom bearing the chlorine and two fluorine atoms is a prochiral center. Transformations involving this center can potentially lead to the formation of a new stereocenter, making the study of stereoselectivity crucial. The synthesis of optically active α,α-chlorofluoro carbonyl compounds and their stereoselective conversion into molecules with a fluorinated quaternary carbon have been reported. nih.gov

Key aspects of stereoselectivity include:

Nucleophilic Substitution: The stereochemical outcome of nucleophilic substitution at the α-carbon will depend on the reaction mechanism. A classic SN2 reaction would proceed with inversion of configuration if the starting material were chiral.

Asymmetric Synthesis: Organocatalytic asymmetric α-halogenation of carbonyl compounds is a known method for creating stereocenters. nih.govorganic-chemistry.org It is conceivable that a chiral catalyst could be used to achieve enantioselective transformations of this compound. For instance, dynamic kinetic resolution of α-chloro esters has been achieved using chiral auxiliaries in nucleophilic substitution reactions, providing a pathway to enantiomerically enriched α-amino acid derivatives. researchgate.net

The table below presents examples of stereoselective reactions on related α-halocarbonyl compounds.

Reaction TypeCatalyst/AuxiliaryStereochemical OutcomeReference
Asymmetric α-Chlorination of AldehydesL-proline amideHigh enantioselectivity organic-chemistry.org
Asymmetric Fluorination of Chiral EnamidesSelectfluor™High π-facial and regioselectivity nih.gov
Dynamic Kinetic Resolution of α-Chloro EstersDiacetone-D-glucoseHigh diastereoselectivity (up to 97:3 dr) researchgate.net

Rearrangement Reactions of this compound

One of the most significant reaction pathways for α-haloketones with an enolizable proton is the Favorskii rearrangement. wikipedia.org, organicreactions.org, numberanalytics.com This reaction occurs in the presence of a base (e.g., hydroxide, alkoxide, or amine) and leads to the formation of carboxylic acid derivatives. nrochemistry.com, numberanalytics.com

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com For this compound, the reaction with a base like sodium hydroxide would be expected to yield a derivative of 2,2-difluoro-3-phenylpropanoic acid.

The general steps of the Favorskii rearrangement are:

Deprotonation at the α'-carbon (the CH₂ group) to form an enolate.

Intramolecular nucleophilic attack of the enolate on the α-carbon, displacing the chloride to form a difluorinated cyclopropanone intermediate.

Nucleophilic attack of the base (e.g., hydroxide) on the carbonyl carbon of the cyclopropanone.

Ring-opening of the resulting tetrahedral intermediate to give a more stable carbanion, followed by protonation.

If the α-haloketone lacks enolizable hydrogens, a quasi-Favorskii rearrangement can occur. adichemistry.comnrochemistry.com

Mechanistic Elucidation of Key Transformations of this compound

The mechanisms governing the reactions of this compound are inferred from studies on analogous α-haloketones.

Nucleophilic Substitution (SN2): The SN2 reaction at the α-carbon is thought to be facilitated by the conjugation of the carbonyl group, which helps to delocalize the electron density in the trigonal bipyramidal transition state. youtube.com In contrast, an SN1 mechanism is highly unfavorable due to the destabilizing inductive effect of the adjacent carbonyl group on the carbocation intermediate. youtube.com

Favorskii Rearrangement: The key intermediate is a cyclopropanone. wikipedia.orgnumberanalytics.com The regioselectivity of the ring opening is determined by the formation of the more stable carbanion. In the case of this compound, cleavage of the bond between the carbonyl carbon and the difluorinated carbon would lead to a benzylic carbanion, which is stabilized by the phenyl group.

Radical Reactions: The mechanism of radical alkenylation involves the generation of an α-keto radical, which then adds to the alkenylindium species. organic-chemistry.org

Derivatization Strategies and Functional Group Interconversions of this compound

The reactivity of this compound allows for a variety of derivatization strategies and functional group interconversions. These transformations are essential for creating new molecules with potentially valuable properties. numberanalytics.comvanderbilt.edu

Potential derivatization pathways include:

Conversion to other Halides: The chloro group can potentially be substituted by other halogens through reactions like the Finkelstein reaction, although the presence of the fluorine atoms may influence reactivity. vanderbilt.edu

Synthesis of Heterocycles: α-Haloketones are versatile building blocks for the synthesis of a wide range of heterocyclic compounds, such as furans, thiophenes, and imidazoles, by reacting them with appropriate nucleophiles. nih.gov For example, reaction with o-hydroxycarbonyl compounds can yield benzofurans. nih.gov

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This would introduce a new stereocenter, and the stereoselectivity of this reduction would be of interest.

Hydrodefluorination: Biocatalytic approaches using transaminases have been shown to cleave C-F bonds in α-fluoroketones under mild conditions. whiterose.ac.uk This could potentially be applied to selectively remove one or both fluorine atoms.

The table below lists some potential functional group interconversions.

Starting Functional GroupReagent/Reaction TypeResulting Functional GroupReference (from similar systems)
KetoneSodium BorohydrideSecondary Alcohol fiveable.me
α-ChloroketoneSodium Iodide in Acetoneα-Iodoketone vanderbilt.edu
α-Haloketone2-Mercaptobenzoic Acid / BaseThiophene derivative researchgate.net
α-HaloketoneSalicylaldehyde / BaseBenzofuran derivative nih.gov
KetoneHydrazine, KOHMethylene group (Wolff-Kishner reduction)General Organic Chemistry
α-FluoroketoneTransaminase / Amine donorDefluorinated Ketone whiterose.ac.uk

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 1,1 Difluoro 3 Phenylpropan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental data for ¹H, ¹³C, and ¹⁹F NMR, including chemical shifts and coupling constants, are not available in the public domain. Consequently, a comprehensive analysis of the compound's structural connectivity and stereochemistry through one-dimensional and two-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY) cannot be performed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

No public records of the infrared (IR) or Raman spectra for 1-Chloro-1,1-difluoro-3-phenylpropan-2-one could be located. This data is essential for identifying the characteristic vibrational modes of its functional groups and for analyzing its conformational isomers.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

Specific high-resolution mass spectrometry data, which would confirm the compound's exact mass and provide insight into its fragmentation patterns under ionization, is not publicly documented.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

There are no published X-ray crystallographic studies for this compound. Such a study would be required to definitively determine its solid-state structure, including bond lengths, bond angles, and crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if applicable)

The applicability of chiroptical spectroscopy to this compound is contingent on the molecule's chirality. The structure of this compound features a stereogenic center at the carbon atom bearing the chloro, difluoro, and phenylacetyl groups. The presence of this chiral center means that the molecule can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful methods for differentiating between these enantiomers and assigning the absolute configuration (R or S) to a specific enantiomer.

As of the current literature review, specific experimental or theoretical studies on the chiroptical properties of this compound for the assignment of its absolute configuration have not been reported. However, the principles of applying ECD to this molecule can be detailed based on established methodologies for similar chiral ketones.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of molar ellipticity ([θ]) or differential extinction coefficient (Δε) versus wavelength (λ), is unique for each enantiomer, with the spectrum of one enantiomer being a mirror image of the other.

For a molecule like this compound, the key chromophore for ECD analysis is the carbonyl group (C=O). The electronic transitions of the carbonyl group, specifically the n → π* and π → π* transitions, are sensitive to the stereochemical environment and give rise to characteristic Cotton effects in the ECD spectrum.

The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). Time-dependent density functional theory (TD-DFT) is a commonly employed computational method for predicting ECD spectra. If the experimental spectrum of an enantiomer matches the calculated spectrum for the R-configuration, then that enantiomer is assigned the R-configuration. Conversely, if the experimental spectrum is the mirror image of the calculated R-spectrum, the enantiomer is assigned the S-configuration.

Should such an analysis be performed, the research findings would typically be presented in a data table format. This table would summarize the key features of the ECD spectra, including the wavelengths of maximum absorption (λmax) for each Cotton effect, the corresponding molar ellipticity values, and the associated electronic transitions.

Illustrative Data Table for ECD Analysis of a Chiral Ketone

Wavelength (λmax) [nm]Molar Ellipticity ([θ]) or ΔεTransition
~290-320Positive/Negativen → π
~240-260Positive/Negativeπ → π
~210-230Positive/NegativePhenyl group transitions

Note: The signs and exact wavelengths of the Cotton effects would be specific to the absolute configuration and the solvent used.

Computational and Theoretical Studies of 1 Chloro 1,1 Difluoro 3 Phenylpropan 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies employing these methods on 1-Chloro-1,1-difluoro-3-phenylpropan-2-one have been found.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Landscapes

Standard computational practice would involve the use of Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G*) to determine the optimized geometry and vibrational frequencies of the molecule. nanobioletters.com Such calculations would provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. Exploration of the potential energy surface could identify various conformers and the energy barriers between them. However, no published data on the optimized geometry or energy landscapes for this specific compound exists.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukresearchgate.net The energies and spatial distributions of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability. Without dedicated studies, any analysis of the FMOs of this compound is purely hypothetical.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations could provide a detailed picture of the conformational flexibility of this compound in various solvent environments. By simulating the motion of the molecule over time, researchers could understand how intermolecular interactions with solvent molecules influence its shape and behavior. This information is crucial for predicting its behavior in solution, which is relevant for many chemical reactions. At present, no such MD simulation studies have been reported for this compound.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Theoretical modeling of reaction pathways is essential for understanding the mechanisms of chemical transformations. By locating and characterizing the transition state structures for potential reactions involving this compound, chemists could predict reaction kinetics and product distributions. This would be particularly valuable for understanding its synthesis and potential degradation pathways. The scientific literature, however, lacks any such reaction pathway modeling for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and aid in the interpretation of experimental results. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. nanobioletters.com Unfortunately, there are no published studies that present a comparison between predicted and experimental spectra for this compound.

Structure-Reactivity and Structure-Property Relationships Derived from Theoretical Models

By systematically modifying the structure of this compound in silico and calculating various electronic and structural properties, it would be possible to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models are invaluable for designing new molecules with desired properties. The absence of foundational computational data for the parent compound means that no such theoretical models have been developed.

Applications of 1 Chloro 1,1 Difluoro 3 Phenylpropan 2 One in Advanced Organic Synthesis and Chemical Biology Research

1-Chloro-1,1-difluoro-3-phenylpropan-2-one as a Precursor for Complex Fluorinated and Halogenated Organic Molecules

The presence of both chlorine and fluorine atoms, along with a carbonyl group, makes this compound a potent precursor for the synthesis of more complex fluorinated and halogenated organic molecules. α-haloketones are recognized as valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products due to their dual electrophilic sites. nih.gov The reactivity of the C-Cl bond allows for nucleophilic substitution reactions, while the carbonyl group can undergo a variety of transformations.

For instance, the C–X bond (where X is a halogen) of α-haloketones can be smoothly trifluoromethylated using specific copper-based reagents. acs.org This highlights a pathway to convert the chlorodifluoro- moiety into a trifluoromethyl group, a common and highly sought-after functional group in medicinal chemistry.

Furthermore, research has demonstrated that difluoroenolates can react chemoselectively with the carbonyl group of α-haloketones to form difluorinated halohydrins. nih.gov This reaction proceeds under mild conditions without cyclization or rearrangement, providing an entry into fluorinated derivatives of halohydrins, which are themselves valuable synthetic intermediates for creating compounds like fluorinated oxazolines. nih.gov The general reactivity of α-haloketones in the synthesis of heterocyclic compounds, such as benzofurans, is also well-documented, suggesting the potential of this compound in similar transformations. nih.gov

Table 1: Selected Reactions of α-Haloketones as Precursors

Reactant(s) Reagent(s) Product Type Significance Reference
α-Haloketone CuCF₃ α-Trifluoromethyl ketone Introduction of a trifluoromethyl group. acs.org
α-Haloketone, Difluoroenolate Mild base Difluorinated halohydrin Access to complex fluorinated intermediates. nih.gov

Utility in the Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

Fluorine-containing building blocks are of immense importance in drug discovery, with a significant percentage of FDA-approved drugs being organofluorine compounds. nih.gov The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, as a fluorinated building block, holds considerable potential in this area. nih.govnamiki-s.co.jp

The synthesis of heterocyclic structures, which form the core of many pharmaceuticals, is a key application for α-haloketones. nih.gov They are employed in the construction of five-membered rings and fused ring systems. nih.gov For example, the reaction of α-haloketones with N-heterocyclic compounds can lead to quaternization, a step often followed by cycloaddition to form fused pyrrole (B145914) derivatives. nih.gov This reactivity pattern suggests that this compound could be used to generate novel, fluorinated heterocyclic scaffolds for screening in drug discovery programs.

The strategic placement of a chlorine atom is also a well-established tactic in medicinal chemistry. chemrxiv.org The chloro group can act as a bioisostere for other groups and participate in halogen bonding, which can enhance protein-ligand interactions. chemrxiv.org The combination of both chlorine and fluorine in one building block offers a unique tool for medicinal chemists to fine-tune the properties of drug candidates.

Role as a Tool in Enzyme Mechanism Studies and Protein Interaction Research

While specific studies detailing the use of this compound as an enzymatic tool are not prevalent in the searched literature, the general class of α-haloketones has been utilized in this capacity. The electrophilic nature of the carbon bearing the halogen and the carbonyl carbon allows these molecules to act as covalent inhibitors of enzymes, particularly those with a nucleophilic residue (like cysteine or histidine) in their active site.

The reactivity of the α-halo- and α,α-dihaloketone functional groups makes them suitable for forming covalent bonds with protein targets. This covalent modification can be used to map active sites, study enzyme mechanisms, or develop irreversible inhibitors. The phenyl and difluoromethyl groups of the title compound can provide specificity for particular enzyme binding pockets. The influence of fluorine atoms on binding affinity through interactions like hydrogen bonding is a known strategy in drug design, suggesting that this compound could be a valuable probe in chemical biology. namiki-s.co.jp

Application in the Development of Novel Organic Reactions and Methodologies

The unique reactivity of molecules like this compound drives the development of new synthetic methods. The chemoselective addition of difluoroenolates to α-haloketones is one such example of a novel methodology. nih.gov This work established conditions for a controlled aldol-type reaction that avoids unwanted side reactions, such as rearrangements or epoxide formation, which might be expected with bifunctional substrates. nih.gov

The development of new fluorination and chlorination reactions often uses various ketone substrates to test the scope and limitations of the new methods. organic-chemistry.org For instance, commercially available reagents like Selectfluor® are used for the chemoselective synthesis of α-halo-α,α-difluoromethyl ketones from different starting materials. organic-chemistry.org The study of how compounds like this compound behave under various reaction conditions contributes to the broader understanding of organic reaction mechanisms and helps in the design of new synthetic strategies.

Potential in Materials Science Research and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an emerging area. Fluorinated polymers possess unique properties, including thermal stability, chemical resistance, and low surface energy, making them valuable in advanced materials. The development of synthetic routes to fluorinated heterocycles, which can serve as monomers, is an active area of research. mdpi.com

Cycloaddition reactions are a powerful tool for creating the cyclic structures needed for polymer synthesis. mdpi.com For example, polyfluoroalkyl thiocarbonyl compounds are excellent dienophiles in [4+2]-cycloaddition reactions for preparing sulfur-containing heterocycles, which are of interest for their electronic properties. mdpi.com While direct use of this compound in polymerization was not found in the search results, its potential as a precursor to functionalized monomers for fluorinated polymers is plausible. Its reactivity allows for its incorporation into larger molecular architectures that could then be subjected to polymerization conditions.

Future Research Directions and Unaddressed Challenges in the Study of 1 Chloro 1,1 Difluoro 3 Phenylpropan 2 One

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the chlorodifluoromethyl ketone core of 1-Chloro-1,1-difluoro-3-phenylpropan-2-one is ripe for exploration. Future research should focus on moving beyond predictable transformations to uncover novel reactivity patterns. A significant area of interest lies in the development of new carbon-carbon bond-forming reactions. For instance, protocols for the α-arylation of α,α-difluoroketones using palladium catalysis with aryl bromides and chlorides have been developed for related compounds. acs.org Applying such methods to this compound could provide a direct route to a variety of derivatives with diverse phenyl substitutions.

Furthermore, the development of a versatile, high-yielding protocol for the synthesis of α-halo-α,α-difluoromethyl ketones has been demonstrated, which involves the halogenation of α,α-difluoroenolates generated from the release of trifluoroacetate (B77799). nih.gov This methodology could be adapted for this compound, and the resulting tri-halogenated products could serve as precursors for a range of transformations. For example, α-iodo-α,α-difluoromethyl ketones have been shown to participate in copper-promoted reactions to form new carbon-carbon bonds. nih.gov

Another promising avenue is the exploration of unconventional transformations. Research has shown that fluorinated ketones can act as effective trapping reagents for visible-light-induced singlet nucleophilic carbenes, leading to the formation of benzoin-type products. unimelb.edu.auorganic-chemistry.org Investigating the reaction of this compound with such carbenes could open up new pathways to complex fluorinated tertiary alcohol derivatives. unimelb.edu.auorganic-chemistry.org

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure this compound Derivatives

The presence of a stereocenter in many biologically active molecules underscores the importance of developing asymmetric synthetic methodologies. For this compound, the creation of enantiomerically pure derivatives is a significant and unaddressed challenge. Future research should prioritize the development of catalytic asymmetric methods to access these chiral building blocks.

A key strategy would be the enantioselective synthesis of α,α-chlorofluoro aldehydes and ketones from simpler starting materials. nih.gov Organocatalysis has shown promise in this area and could be a fruitful approach for the asymmetric synthesis of derivatives of this compound. nih.gov The development of practical asymmetric syntheses for related compounds, such as β-hydroxy-β-trifluoromethylated ketones via the in situ generation of trifluoroacetaldehyde (B10831) and its reaction with chiral imines, provides a conceptual framework for similar transformations involving the target molecule. rsc.orgresearchgate.net

Furthermore, the catalytic asymmetric synthesis of γ-amino ketones through umpolung reactions of imines highlights the potential for creating chiral amino derivatives of this compound. nih.gov Such compounds could be valuable intermediates for the synthesis of novel nitrogen-containing heterocyclic compounds. The principles of asymmetric induction through nucleophilic addition to chiral carbonyl compounds, a foundational concept in stereochemistry, will be central to these efforts. youtube.com

Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new ones. Future research should employ advanced spectroscopic techniques for real-time mechanistic investigations. Time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy, for example, is a powerful tool for studying the kinetics of chemical reactions. copernicus.org Applying real-time NMR could provide invaluable insights into the formation of transient intermediates and the kinetics of reactions involving this compound.

Techniques such as pressure-jump, temperature-jump, and rapid mixing can be coupled with NMR to study fast reactions. copernicus.org For instance, in situ rapid-mixing NMR setups could be used to monitor the progress of reactions involving this compound, allowing for the direct observation of reaction intermediates and the determination of rate constants. This level of mechanistic detail would enable the rational design of more efficient and selective synthetic methods.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, efficiency, and scalability. Flow chemistry offers a promising solution to these challenges. mt.commdpi.com Future research should focus on integrating the synthesis and transformation of this compound into continuous flow platforms.

Flow chemistry is particularly advantageous for handling hazardous reagents and for reactions that require precise control over temperature and reaction time. mt.comnih.gov Given that the synthesis of halogenated ketones can involve exothermic and potentially hazardous steps, flow reactors can enhance safety and improve reaction control. amt.uk Furthermore, photochemical reactions in flow systems benefit from consistent light penetration and controlled exposure times, which could be relevant for the unconventional transformations mentioned in section 7.1. organic-chemistry.orgvapourtec.com The automation of flow chemistry reactions can also facilitate high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological evaluation. vapourtec.com

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of new reactions and molecules. For this compound, synergistic computational-experimental approaches represent a powerful, yet underexplored, avenue of research.

Future studies could employ computational protocols to predict the reactivity and atmospheric degradation pathways of this compound and its derivatives. For example, a cost-effective computational protocol based on density functional calculations and multiconformer transition state theory has been developed to calculate the reaction rate constants of fluorinated oxygenated volatile organic compounds with the OH radical. rsc.org Applying such models to this compound could provide valuable data on its environmental fate and guide the design of more environmentally benign analogues.

Moreover, computational modeling can be used to understand reaction mechanisms at a molecular level, complementing the experimental data obtained from spectroscopic studies. This dual approach can lead to a more profound understanding of the factors controlling reactivity and selectivity, ultimately enabling the rational design of new catalysts and reaction conditions for the synthesis of valuable derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-1,1-difluoro-3-phenylpropan-2-one, and how can purity be ensured?

  • Methodological Answer : The synthesis of fluorinated ketones like this compound often involves halogen exchange reactions or Friedel-Crafts acylation using fluorinated precursors. For example, substituting chlorine with fluorine via metal fluorides (e.g., KF or AgF) under controlled conditions can yield the desired product . Purification typically employs fractional distillation or column chromatography (silica gel, non-polar eluents). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Refinement using SHELXL (via the SHELX suite) allows precise determination of bond lengths and angles . Complementary techniques include 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluorine and carbon environments, respectively .

Advanced Research Questions

Q. What mechanistic insights exist for the dehydrohalogenation of this compound?

  • Methodological Answer : Computational studies (DFT) paired with experimental kinetics can elucidate reaction pathways. For analogous compounds, dehydrohalogenation over metal fluorides (e.g., AlF3_3) proceeds via a β-elimination mechanism, with transition states stabilized by fluorine’s electronegativity. Isotopic labeling (18O^{18}\text{O}, 2H^{2}\text{H}) and in situ FTIR spectroscopy help track intermediate species . Contradictions in rate data may arise from solvent polarity or catalyst surface heterogeneity, requiring multivariate analysis .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of fluorinated phenylpropanones?

  • Methodological Answer : Discrepancies often stem from dynamic disorder or twinning in crystals. Use high-resolution synchrotron X-ray data (λ < 1 Å) to improve electron density maps. For disordered regions, refine occupancies iteratively in SHELXL and validate via R1_1/wR2_2 convergence. Pair distribution function (PDF) analysis can cross-validate solid-state structures against local bonding environments .

Q. What strategies mitigate thermal instability during storage or reaction of this compound?

  • Methodological Answer : Store under inert gas (Ar/N2_2) at sub-ambient temperatures (−20°C) in amber glass to prevent photodegradation. Stabilize reactive intermediates via in situ generation (e.g., using flow chemistry) or by adding radical inhibitors (BHT, TEMPO). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds, guiding safe handling protocols .

Notes

  • Key Tools : SHELX for crystallography , GC/HPLC-MS for purity , DFT for mechanistic studies .
  • Safety : Adhere to CLP/EU regulations for halogenated compounds (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.